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Compound of Interest

Compound Name: rhodium(I) acetate

Cat. No.: B8808476

Get Quote

Executive Summary
In organometallic catalysis, distinguishing between the active Rhodium(I) species and the

stable Rhodium(II) resting states is critical. Infrared (IR) spectroscopy provides a definitive

structural fingerprint through the carboxylate stretching frequencies (

and

).

The primary diagnostic metric is the

value (

):

: Indicates Monodentate binding (Typical for reactive Rh(I) intermediates).

: Indicates Bridging binding (Typical for stable Rh(II) dimers).

: Indicates Chelating binding (Observed in specific Rh(I) monomeric species).
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Theoretical Framework: The "Delta" Rule
The coordination mode of the acetate ligand alters the symmetry of the

group, splitting the degenerate C-O stretching vibrations. The magnitude of this splitting (

) correlates directly with the geometric arrangement of the ligand around the metal center.

Coordination Mode Symmetry
Bond Order
Implication

Value (

)

Ionic (Free Ion) Equal C-O bonds (1.5)
Reference (~140-160

cm⁻¹)

Monodentate
One C=O (double),

One C-O (single)
Large (> 200 cm⁻¹)

Bridging (Bidentate) (local)
Equal C-O bonds

(delocalized)

Medium (~150-170

cm⁻¹)

Chelating (Bidentate) (local)
Equal C-O bonds

(strained angle)
Small (< 100 cm⁻¹)

Mechanistic Insight: In monodentate coordination, the metal binds to one oxygen, increasing the

C=O character of the unbound oxygen (raising

) and decreasing the bond order of the bound oxygen (lowering

). This drastically widens the gap between the peaks.

Comparative Data Analysis
The following table contrasts the specific IR peaks of Rhodium(I) acetate complexes (often

stabilized by phosphines, e.g.,
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) against the standard Rhodium(II) acetate dimer.

Table 1: Diagnostic IR Peaks for Rhodium Carboxylates
Complex
Type

Oxidation
State

Coordinatio
n Mode (cm⁻¹) (cm⁻¹) (cm⁻¹)

Rh(I) Acetate

(e.g.,

Wilkinson

analog)

+1 Monodentate 1610 - 1640 1300 - 1340 > 280

Rh(I) Acetate

(Rare)
+1 Chelating 1520 - 1550 1440 - 1460 < 100

Rh(II) Acetate

Dimer
+2 Bridging 1570 - 1580 1410 - 1420 ~160

Free Acetate

(NaOAc)
N/A Ionic ~1560 ~1416 ~144

Note: Values are approximate and solvent-dependent. Rh(I) complexes are highly sensitive to

ligand exchange with solvents like methanol or water.

Decision Logic for Spectral Assignment
Use the following logic flow to interpret your IR spectrum when characterizing a Rhodium

carboxylate sample.
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Acquire IR Spectrum
(Focus: 1300-1700 cm⁻¹)

Calculate Δ = ν(as) - ν(s)

Is Δ > 200 cm⁻¹?

Monodentate Acetate
Likely Rh(I) Species

(Active Catalyst)

Yes

Is Δ < 100 cm⁻¹?

No

Chelating Acetate
Possible Rh(I) Monomer

Yes

Bridging Acetate
Likely Rh(II) Dimer

(Resting State)

No (Δ ≈ 150)

Click to download full resolution via product page

Figure 1: Decision tree for assigning carboxylate coordination modes based on IR splitting

patterns.

Experimental Protocol: Air-Sensitive Rh(I) IR
Rhodium(I) complexes are often air-sensitive and can oxidize to Rh(II) or Rh(III) upon exposure

to atmospheric oxygen, altering the coordination mode (e.g., dimerizing).

Protocol: Inert Atmosphere Liquid Cell IR
Objective: Obtain spectra without ligand oxidation or substitution.

Sample Prep (Glovebox/Schlenk):
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Dissolve 5–10 mg of Rh(I) complex in anhydrous, deoxygenated solvent (e.g., DCM, THF).

Critical: Avoid protic solvents (MeOH, H2O) which can displace monodentate acetates.

Cell Loading:

Use a semi-permanent liquid cell with CaF₂ or NaCl windows (KBr is hygroscopic and may

introduce water).

Flush the cell with Argon/Nitrogen before injection.

Inject sample via gas-tight syringe ensuring no bubbles.

Measurement:

Scan background with pure anhydrous solvent.

Acquire sample spectrum (32 scans, 4 cm⁻¹ resolution).

Validation:

Check for the appearance of a broad -OH band (~3400 cm⁻¹). If present, moisture has

entered, and the Rh(I) monodentate peak at 1630 cm⁻¹ may shift to the bridging frequency

of 1570 cm⁻¹ due to decomposition.

Inert Dissolution
(Anhydrous DCM)

Syringe Transfer
(Gas-Tight)

Liquid Cell Injection
(CaF₂ Windows) FT-IR Acquisition Check 3400 cm⁻¹

(Moisture Control)

Click to download full resolution via product page

Figure 2: Workflow for analyzing air-sensitive Rh(I) carboxylates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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